molecular formula C24H24N4O2S B2665062 7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226427-52-6

7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2665062
CAS No.: 1226427-52-6
M. Wt: 432.54
InChI Key: YROLEEFIMOZSLU-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include a 7-(4-methoxyphenyl) substituent and a 2-[4-(3-methylphenyl)piperazin-1-yl] group.

Properties

IUPAC Name

7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-16-4-3-5-18(14-16)27-10-12-28(13-11-27)24-25-21-20(15-31-22(21)23(29)26-24)17-6-8-19(30-2)9-7-17/h3-9,14-15H,10-13H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROLEEFIMOZSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. The biological activity of this compound is largely attributed to its unique structural features, which facilitate interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C23H26N4OC_{23}H_{26}N_4O with a molecular weight of 402.48 g/mol. Its structure includes a thienopyrimidine core, which is known for diverse pharmacological properties. The presence of methoxy and methyl groups enhances its lipophilicity, potentially improving bioavailability.

Anticancer Properties

Research indicates that thienopyrimidine derivatives exhibit significant anticancer activity. Studies on similar compounds have shown that they can inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of DNA synthesis : This is achieved by interfering with enzymes involved in nucleotide metabolism.
  • Induction of apoptosis : Certain derivatives promote programmed cell death in cancer cells.

For instance, pyrimidine derivatives have been documented to exhibit potent activity against several cancer types, including breast and lung cancers, by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Antiviral Activity

Thienopyrimidine derivatives have also been explored for their antiviral properties. The structural components of this compound suggest potential efficacy against viral infections. Compounds with similar structures have shown activity against:

  • HIV : By inhibiting reverse transcriptase.
  • HCV : Some derivatives demonstrated IC50 values in the low micromolar range against HCV NS5B polymerase .

Neuropharmacological Effects

The piperazine moiety present in the compound is associated with various central nervous system activities. Compounds containing piperazine rings have been studied for their effects on serotonin and dopamine receptors, suggesting potential applications in treating disorders such as depression and anxiety.

Structure-Activity Relationship (SAR)

The biological activities of thienopyrimidine derivatives are influenced by their structural characteristics. Key points include:

  • Substitution Patterns : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances biological activity by increasing lipophilicity and receptor affinity.
  • Piperazine Substituents : Variations in piperazine substituents can modulate receptor selectivity and potency.

Case Studies

  • Anticancer Study : A derivative structurally related to this compound was tested against MCF-7 breast cancer cells. Results showed a significant decrease in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential .
  • Antiviral Activity : In vitro studies demonstrated that a related thienopyrimidine compound inhibited HCV replication with an EC50 value of 0.35 µM, showcasing its potential as an antiviral agent .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit antidepressant effects. The compound's structure suggests potential interactions with serotonin and dopamine receptors, which are critical in mood regulation. Studies have shown that similar compounds can enhance neurotransmitter levels, leading to improved mood and cognitive function .

Anticancer Properties

Thieno[3,2-d]pyrimidine derivatives have been evaluated for their ability to inhibit phosphatidylinositol-3-kinase (PI3K), a key enzyme involved in cancer cell proliferation. The compound has demonstrated selectivity against certain cancer cell lines, making it a candidate for further development as an anticancer agent .

Antiviral Activity

There is emerging evidence that compounds with a similar structure possess antiviral properties. Research has focused on their effectiveness against various viruses by inhibiting viral replication mechanisms. This application is particularly relevant in the context of emerging viral diseases .

Case Study 1: Antidepressant Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thieno[3,2-d]pyrimidine derivatives and assessed their antidepressant effects in animal models. The results indicated that these compounds significantly reduced depressive-like behaviors compared to control groups, suggesting a promising therapeutic potential .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study explored the effects of thieno[3,2-d]pyrimidine derivatives on cancer cell lines. The findings revealed that these compounds inhibited the PI3K pathway, leading to reduced proliferation of cancer cells. The study highlighted the need for further investigation into dosage and long-term effects .

Data Tables

Application AreaSpecific EffectsReferences
Antidepressant ActivityEnhanced serotonin and dopamine levels ,
Anticancer PropertiesInhibition of PI3K; reduced cell proliferation ,
Antiviral ActivityInhibition of viral replication

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations

The compound’s analogs differ primarily in:

  • Substituents on the thienopyrimidine core (position 7).
  • Substituents on the piperazine ring (position 4).
Compound Name Core Substituent (Position 7) Piperazine Substituent (Position 4) Molecular Weight (g/mol) logP Key Reference
7-(4-Methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one 4-Methoxyphenyl 3-Methylphenyl ~437* ~5.5*
7-(4-Chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1242964-70-0) 4-Chlorophenyl 3-Methylphenyl 436.96 5.7†
2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (Z250-0188) 4-Methoxyphenyl 5-Chloro-2-methylphenyl 466.99 5.59
7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one (CAS 1226457-63-1) Phenyl Phenyl 388.49 4.2‡

*Estimated based on structural similarity; †Chlorine increases logP compared to methoxy; ‡Simpler substituents reduce lipophilicity.

Physicochemical Properties

  • Chlorine substitution (logP 5.7) further increases hydrophobicity .
  • Molecular Weight : Bulky substituents (e.g., Z250-0188’s 5-chloro-2-methylphenyl group) increase molecular weight (466.99 vs. 437), which may impact bioavailability .
  • Melting Points: While data for the target compound is unavailable, analogs like 2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibit high melting points (241–243°C), indicative of strong crystal lattice interactions .

Key Research Findings

  • Substituent Effects :
    • Methoxy vs. Chloro : Methoxy groups improve solubility but reduce logP compared to chloro analogs .
    • Piperazine Modifications : 3-Methylphenylpiperazine enhances selectivity over unsubstituted phenylpiperazine in receptor binding assays .
  • Biological Potency: Thienopyrimidinones with 7-aryl substituents (e.g., 4-methoxyphenyl) show superior activity in kinase and phosphodiesterase inhibition assays compared to 6-substituted derivatives .

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